2-Imidazolidin-2-ylidene-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-Imidazolidin-2-ylidene-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C₁₁H₁₆N₂O₂ It is known for its unique structure, which includes an imidazolidine ring fused to a cyclohexane ring with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidin-2-ylidene-5,5-dimethylcyclohexane-1,3-dione can be achieved through multicomponent reactions. One efficient method involves the reaction of ninhydrin, malononitrile, and various diamines in water medium under catalyst-free conditions. This green approach yields high amounts of the target product with short reaction times at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as minimizing waste and using safer solvents, are likely to be applied. The use of multicomponent reactions in water as a solvent aligns with these principles, making it a viable method for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidin-2-ylidene-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imidazolidine ring or the ketone groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Imidazolidin-2-ylidene-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-Imidazolidin-2-ylidene-5,5-dimethylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Shares the cyclohexane-1,3-dione structure but lacks the imidazolidine ring.
Imidazolidin-2-ylidene-indenedione: Similar imidazolidine ring structure but with different substituents.
Uniqueness
2-Imidazolidin-2-ylidene-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of the imidazolidine ring and the cyclohexane-1,3-dione structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
57479-05-7 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16N2O2/c1-11(2)5-7(14)9(8(15)6-11)10-12-3-4-13-10/h14H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
DYQYDSJCPWGCGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C2=NCCN2)O)C |
Origin of Product |
United States |
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